molecular formula C13H9F2N3OS B057252 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole CAS No. 92693-03-3

2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Cat. No. B057252
CAS RN: 92693-03-3
M. Wt: 293.29 g/mol
InChI Key: VJAIXDQDRKEAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ursocholic acid is a bile acid found in the bile of mammals. It is a secondary bile acid formed by the bacterial action on primary bile acids in the intestine. This compound plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.

Scientific Research Applications

Ursocholic acid has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursocholic acid can be synthesized through various methods, including microbiological processes and chemical synthesis. One notable method involves the biotransformation of β-sitosterol in the presence of specific microorganisms . This process involves multiple enzymatic steps to convert the sterol into ursocholic acid.

Industrial Production Methods: Industrial production of ursocholic acid often involves the use of deep eutectic solvents and biocatalysts to achieve high yields and purity . These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ursocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of ursocholic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of ursocholic acid. These derivatives have distinct biological activities and are used in different scientific applications.

Mechanism of Action

Ursocholic acid exerts its effects by interacting with specific molecular targets and pathways in the body. It helps regulate cholesterol levels by reducing the absorption of cholesterol in the intestine and promoting the secretion of bile acids . This action helps dissolve cholesterol-rich gallstones and improve liver function in patients with liver diseases.

Comparison with Similar Compounds

Ursocholic acid is similar to other bile acids, such as ursodeoxycholic acid and chenodeoxycholic acid. it has unique properties that make it distinct:

List of Similar Compounds:

  • Ursodeoxycholic acid
  • Chenodeoxycholic acid
  • Cholic acid
  • Deoxycholic acid

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole involves the reaction of difluoromethyl 2-benzoxazolecarboxylate with 4-methylpyrimidine-2-thiol, followed by deprotection of the resulting intermediate.", "Starting Materials": [ "Difluoromethyl 2-benzoxazolecarboxylate", "4-Methylpyrimidine-2-thiol", "Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Tetrabutylammonium fluoride (TBAF)", "Methanol (MeOH)" ], "Reaction": [ "Step 1: Difluoromethyl 2-benzoxazolecarboxylate is dissolved in DMF and cooled to 0°C. DIPEA is added to the solution, followed by the slow addition of 4-methylpyrimidine-2-thiol. The reaction mixture is stirred at room temperature for 12 hours.", "Step 2: TBAF is added to the reaction mixture and the mixture is stirred for 2 hours at room temperature.", "Step 3: The resulting intermediate is then treated with MeOH to remove the benzyl protecting group, yielding the final product 2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole." ] }

CAS RN

92693-03-3

Molecular Formula

C13H9F2N3OS

Molecular Weight

293.29 g/mol

IUPAC Name

2-[difluoro-(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-benzoxazole

InChI

InChI=1S/C13H9F2N3OS/c1-8-6-7-16-12(17-8)20-13(14,15)11-18-9-4-2-3-5-10(9)19-11/h2-7H,1H3

InChI Key

VJAIXDQDRKEAAZ-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F

Canonical SMILES

CC1=NC(=NC=C1)SC(C2=NC3=CC=CC=C3O2)(F)F

synonyms

17(S)-hydroxy Docosahexaenoic Acid; 17(S)-HDoHE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
Reactant of Route 2
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
Reactant of Route 3
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
Reactant of Route 4
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
Reactant of Route 5
Reactant of Route 5
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole
Reactant of Route 6
2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.